molecular formula C17H18O2 B577888 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-04-4

3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B577888
CAS No.: 1215206-04-4
M. Wt: 254.329
InChI Key: CIFFSZLDSORYNG-UHFFFAOYSA-N
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Description

3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound featuring a biphenyl core with a tert-butyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized via a Suzuki cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carboxylic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    4-tert-Butylbenzoic acid: Contains a single benzene ring with a tert-butyl group and a carboxylic acid group, offering less structural complexity.

    3-tert-Butylphenylacetic acid: Features a tert-butyl group and a carboxylic acid group on a single benzene ring, differing in the position and connectivity of functional groups.

Uniqueness

3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its combination of a biphenyl core, tert-butyl group, and carboxylic acid functional group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis, materials science, and pharmaceuticals.

Properties

IUPAC Name

3-(3-tert-butylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)15-9-5-7-13(11-15)12-6-4-8-14(10-12)16(18)19/h4-11H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFSZLDSORYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681774
Record name 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-04-4
Record name 3′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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